(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid (R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 108391-82-8
VCID: VC0171814
InChI: InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
SMILES: C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid

CAS No.: 108391-82-8

Main Products

VCID: VC0171814

Molecular Formula: C11H11FN2O2

Molecular Weight: 222.22 g/mol

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid - 108391-82-8

CAS No. 108391-82-8
Product Name (R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
IUPAC Name (2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Standard InChIKey YMEXGEAJNZRQEH-SECBINFHSA-N
Isomeric SMILES C1=CC2=C(C=C1F)NC=C2C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Canonical SMILES C1=CC2=C(C=C1F)NC=C2CC(C(=O)[O-])[NH3+]
PubChem Compound 688008
Last Modified Nov 11 2021
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